molecular formula C11H13NO3 B12866923 2,4-Diethoxybenzo[d]oxazole

2,4-Diethoxybenzo[d]oxazole

Cat. No.: B12866923
M. Wt: 207.23 g/mol
InChI Key: KBYZVTJWCBQXJZ-UHFFFAOYSA-N
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Description

2,4-Diethoxybenzo[d]oxazole is a heterocyclic compound featuring an oxazole ring fused with a benzene ring and substituted with ethoxy groups at the 2 and 4 positions. This compound is part of the broader class of benzoxazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethoxybenzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acid derivatives or aldehydes. One common method includes the reaction of 2-aminophenol with ethyl chloroformate under basic conditions to form the corresponding ethoxy-substituted intermediate, which then undergoes cyclization to yield the desired benzoxazole .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. Magnetic nanocatalysts have been explored for their efficiency and ease of separation from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethoxybenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Diethoxybenzo[d]oxazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2,4-Diethoxybenzo[d]oxazole can be compared with other benzoxazole derivatives:

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2,4-diethoxy-1,3-benzoxazole

InChI

InChI=1S/C11H13NO3/c1-3-13-8-6-5-7-9-10(8)12-11(15-9)14-4-2/h5-7H,3-4H2,1-2H3

InChI Key

KBYZVTJWCBQXJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(O2)OCC

Origin of Product

United States

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